molecular formula C24H25ClN2O5S B11534861 N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide

N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide

Cat. No.: B11534861
M. Wt: 489.0 g/mol
InChI Key: YBZGREAVTRTJMX-UHFFFAOYSA-N
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Description

  • N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide, also known as 4’-Chloroacetanilide , is a chemical compound with the molecular formula C14H15ClNO3.
  • It belongs to the class of acetanilides and contains both an amide group and a sulfonamide group.
  • The compound’s structure consists of a central acetamide moiety (N-ethylacetamide) linked to a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group via a sulfonamide bridge.
  • Preparation Methods

      Synthetic Routes: The synthesis of 4’-Chloroacetanilide involves the reaction of 4-chloroaniline with N-ethylacetoacetamide in the presence of acid catalysts.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetic acid).

      Industrial Production: While not widely produced industrially, the compound can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactivity: 4’-Chloroacetanilide is relatively stable but can undergo various reactions.

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying amide and sulfonamide chemistry.

      Biology and Medicine: Limited applications; mainly used in research.

      Industry: Not widely employed industrially due to its limited commercial significance.

  • Mechanism of Action

    • The exact mechanism of action for 4’-Chloroacetanilide is not extensively studied.
    • It may interact with biological targets related to amide and sulfonamide groups, but further research is needed.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: 4’-Chloroacetanilide’s uniqueness lies in its combination of amide, sulfonamide, and aromatic functionalities.

    Remember that while 4’-Chloroacetanilide has limited practical applications, it remains an interesting compound for chemical investigations

    Properties

    Molecular Formula

    C24H25ClN2O5S

    Molecular Weight

    489.0 g/mol

    IUPAC Name

    2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[2-(4-chlorophenyl)ethyl]acetamide

    InChI

    InChI=1S/C24H25ClN2O5S/c1-31-20-12-13-23(32-2)22(16-20)27(33(29,30)21-6-4-3-5-7-21)17-24(28)26-15-14-18-8-10-19(25)11-9-18/h3-13,16H,14-15,17H2,1-2H3,(H,26,28)

    InChI Key

    YBZGREAVTRTJMX-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)OC)N(CC(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

    Origin of Product

    United States

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